molecular formula C11H21ClN2O2 B12892120 tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate CAS No. 857637-44-6

tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate

Cat. No.: B12892120
CAS No.: 857637-44-6
M. Wt: 248.75 g/mol
InChI Key: BHPAWIYXHSIEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloropyrrolidine moiety, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(3-chloropyrrolidin-1-yl)ethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropyrrolidine moiety can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.

Scientific Research Applications

tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloropyrrolidine moiety may also interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-piperidin-3-ylethyl)carbamate
  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness

tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate is unique due to the presence of the chloropyrrolidine moiety, which imparts specific chemical and biological properties. This distinguishes it from other carbamates that may have different substituents and functional groups.

Properties

CAS No.

857637-44-6

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl N-[2-(3-chloropyrrolidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C11H21ClN2O2/c1-11(2,3)16-10(15)13-5-7-14-6-4-9(12)8-14/h9H,4-8H2,1-3H3,(H,13,15)

InChI Key

BHPAWIYXHSIEGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCC(C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.